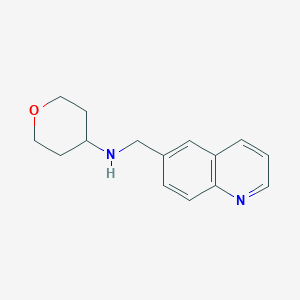

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine

Description

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

N-(quinolin-6-ylmethyl)oxan-4-amine |

InChI |

InChI=1S/C15H18N2O/c1-2-13-10-12(3-4-15(13)16-7-1)11-17-14-5-8-18-9-6-14/h1-4,7,10,14,17H,5-6,8-9,11H2 |

InChI Key |

GTGTXJLIAJMOIK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NCC2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Tetrahydro-2H-pyran-4-amine Hydrochloride Synthesis

This intermediate is synthesized through catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride. The reaction employs Raney nickel as a catalyst under hydrogen gas, followed by acid workup with HCl.

The final product is isolated as a white crystalline solid with high purity (>98% by GC).

Reductive Amination with Quinoline-6-carbaldehyde

The methylene bridge is formed by reacting quinoline-6-carbaldehyde with tetrahydro-2H-pyran-4-amine using reductive amination . This method leverages the aldehyde’s electrophilicity and the amine’s nucleophilicity.

Key Optimization :

-

Solvent Selection : Isopropanol enhances solubility of both reactants, improving reaction efficiency.

-

Catalyst Choice : Sodium cyanoborohydride is preferred for mild conditions, avoiding over-reduction.

Alternative Synthetic Routes

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Quinoline Derivative | 6-bromoquinoline | – | |

| Catalyst | CuI or CuBr₂ | – | |

| Ligand | 1,10-Phenanthroline or bipyridine | – | |

| Solvent | DMF or DMSO | – |

Limitation : This method is less efficient for large-scale synthesis due to high temperatures and potential side reactions.

Critical Reaction Steps and Analytical Validation

Purification and Characterization

Final products are purified via flash chromatography (e.g., dichloromethane/methanol gradients) or recrystallization. Analytical data includes:

-

¹H NMR : Peaks for aromatic protons (δ 7.7–8.7 ppm) and methylene/amino groups (δ 3.2–4.7 ppm).

-

HRMS : [M+H]⁺ peaks confirming molecular weight (e.g., 354.2545 for related compounds).

Challenges and Considerations

Stability and Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

1.1 Kappa Opioid Receptor Antagonism

One of the significant applications of N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine is its role as a selective antagonist for kappa opioid receptors (KOR). KOR antagonists are being investigated for their potential in treating various conditions, including migraine, depression, and anxiety disorders. Research highlighted the synthesis of derivatives that showed enhanced selectivity and potency against KOR compared to mu and delta opioid receptors, making them promising candidates for further development in pain management therapies .

1.2 Antimalarial Activity

The compound has also been explored for its antimalarial properties. A series of quinoline derivatives, including those similar to this compound, were tested against Plasmodium falciparum. These studies demonstrated moderate to high potency against malaria parasites with favorable pharmacokinetic properties, indicating the compound's potential as a lead for developing new antimalarial drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of compounds like this compound. The following table summarizes key findings from SAR studies related to this compound:

| Compound | KOR Potency | Selectivity (MOR/DOR) | Comments |

|---|---|---|---|

| 6-Ethyl Analog | Nanomolar | >1700-fold | Enhanced selectivity against MOR and DOR |

| 6-Methyl Analog | Nanomolar | Modest (26-fold) | Lower selectivity compared to ethyl variant |

| Tail Modification | Variable | Dependent on amine structure | Important for selectivity improvement |

These findings indicate that modifications at specific positions on the quinoline ring significantly influence both potency and selectivity, guiding future synthetic efforts .

Case Studies

3.1 Development of KOR Antagonists

A notable study involved the design and synthesis of novel KOR antagonists based on the framework of this compound. Through high-throughput screening and iterative SAR optimization, researchers identified compounds with improved pharmacokinetic profiles and activity at KOR. These compounds exhibited potential therapeutic benefits for treating stress-related mood disorders .

3.2 Antimalarial Screening

In another study focusing on antimalarial activity, derivatives of quinoline were screened for efficacy against Plasmodium falciparum. The lead compound from this series demonstrated significant in vivo efficacy in mouse models, achieving complete cure rates at low dosages. This highlights the compound's potential as a template for developing new antimalarial therapies .

Mechanism of Action

The mechanism of action of N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline moiety is known to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription. Additionally, the tetrahydropyran ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydro-2H-pyran-4-amine Core

The biological and physicochemical properties of tetrahydro-2H-pyran-4-amine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons

Key Observations :

- Quinolin-6-ylmethyl vs. Methyl (Entry 1 vs. 2): The quinoline substituent introduces aromaticity and bulkiness, enhancing π-π stacking interactions with biological targets (e.g., enzymes or DNA). In contrast, the methyl group in N-methyltetrahydro-2H-pyran-4-amine reduces steric hindrance, making it a versatile intermediate for further functionalization .

- Chlorophenyl vs. Quinoline (Entry 3 vs. However, the quinoline moiety offers a larger surface area for target engagement .

- Pyridine Derivatives (Entry 4): The pyridine core with electron-withdrawing groups (Cl, CF₃) may enhance metabolic stability compared to quinoline, which is prone to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(quinolin-6-ylmethyl)tetrahydro-2H-pyran-4-amine?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. A key intermediate is tetrahydro-2H-pyran-4-amine, which reacts with a quinoline-6-carbaldehyde derivative. For example, FeCl3–SiO2-catalyzed cyclization and DDQ oxidation are critical steps in forming the quinoline scaffold .

- Key intermediates :

- Tetrahydro-2H-pyran-4-amine (core scaffold)

- Quinoline-6-carbaldehyde derivatives (for coupling)

Q. Which spectroscopic techniques are essential for characterizing this compound?

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ for C20H28N3O: calcd. 326.2232, found 326.2220) .

- 13C NMR : Distinguishes carbon environments (e.g., δ 151.8 ppm for aromatic carbons in the quinoline ring and δ 67.0 ppm for the tetrahydro-2H-pyran oxygen-bearing carbon) .

- Salt forms : Crystallization as HCl salts may shift NMR signals due to protonation effects .

Q. What reduction methods are effective for converting nitriles to amines in related syntheses?

- LiAlH4 in MTBE : Reduces nitriles (e.g., 4-aminotetrahydro-2H-pyran-4-carbonitrile) to amines with ~46% yield. Requires careful quenching with water/NaOH to isolate the product .

Advanced Research Questions

Q. How can the cyclization step in quinoline synthesis be optimized?

- Catalyst screening : FeCl3–SiO2 vs. alternative Lewis acids (e.g., AlCl3) to improve regioselectivity and yield .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethers .

- Temperature control : Higher temperatures (40–60°C) accelerate cyclization but risk side reactions like over-oxidation .

Q. How to resolve discrepancies in NMR data between free base and salt forms?

- Protonation effects : Compare free base (CDCl3) and hydrochloride salt (MeOD) spectra. For example, quinoline N-methyl protons shift upfield in salt forms due to reduced electron density .

- Dynamic effects : Salt formation may restrict conformational mobility, simplifying splitting patterns .

Q. What strategies improve multi-step synthesis yields for this compound?

- Intermediate purification : Column chromatography or recrystallization after each step minimizes carryover of impurities .

- Parallel optimization : Varying stoichiometry of quinoline-6-carbaldehyde derivatives (1.2–2.0 eq.) to maximize coupling efficiency .

- Side reaction mitigation : Use of inert atmospheres (N2/Ar) prevents oxidation of sensitive intermediates like secondary amines .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies (e.g., 46% vs. 68%)?

- Reaction scale : Smaller scales (e.g., 6 g vs. 10 g) may suffer from higher surface-area-to-volume ratios, increasing side reactions .

- Workup protocols : Differences in quenching (e.g., aqueous NaOH vs. NH4Cl) affect product stability and purity .

Q. How to validate the biological relevance of structural analogs?

- SAR (Structure-Activity Relationship) : Compare N-alkyl chain length (e.g., methyl vs. isopropyl) in analogs like N-(quinolin-6-ylmethyl)-2-isopropyltetrahydro-2H-pyran-4-amine. Longer chains may enhance lipophilicity and target binding .

- Pharmacophore mapping : Overlay crystal structures (if available) to identify critical hydrogen-bonding motifs involving the tetrahydro-2H-pyran oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.